molecular formula C22H21NO2 B12627703 2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one CAS No. 920804-28-0

2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one

Cat. No.: B12627703
CAS No.: 920804-28-0
M. Wt: 331.4 g/mol
InChI Key: JZUPOKLTPVJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one is a synthetic organic compound characterized by a ketone backbone (ethan-1-one) substituted with a benzylamino group (–NH–CH₂C₆H₅) at the C2 position and a benzyloxy group (–O–CH₂C₆H₅) at the para position of the phenyl ring. This structure combines aromatic and amine functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound’s synthesis often involves multi-step reactions, such as nucleophilic substitution or reductive amination, starting from precursors like 1-(4-(benzyloxy)phenyl)ethan-1-one .

Its dual substitution pattern (benzyloxy and benzylamino) may enhance lipophilicity, influencing solubility and membrane permeability, which are critical for drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920804-28-0

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(benzylamino)-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C22H21NO2/c24-22(16-23-15-18-7-3-1-4-8-18)20-11-13-21(14-12-20)25-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2

InChI Key

JZUPOKLTPVJELS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one, a compound with the molecular formula C22H21NO2C_{22}H_{21}NO_2, has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H21NO2C_{22}H_{21}NO_2
  • Molecular Weight : 345.41 g/mol
  • LogP : 3.0 (indicating moderate lipophilicity)

The primary mechanism of action for this compound involves its interaction with the active site of butyrylcholinesterase. The compound exhibits selective inhibition of BChE, which is crucial for modulating cholinergic signaling in the central nervous system. The binding affinity and inhibition potency are influenced by the structural features of the compound, particularly the benzyloxy and benzylamino groups.

Inhibition of Butyrylcholinesterase

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against human butyrylcholinesterase (hBChE). The following table summarizes its inhibitory effects compared to known inhibitors:

Compound% Inhibition at 10 µMIC50 (µM)BBB Score
This compound96.0 ± 0.80.193 ± 0.0554.9
Galantamine29.0 ± 3.534.0 ± 2.75.0
Eserine96.0 ± 0.30.30 ± 0.015.0

The data indicates that this compound has a high potency as an inhibitor of hBChE, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for Alzheimer's disease treatment .

Study on Neurotoxicity and Efficacy

In a study assessing the neurotoxicity profile of various hBChE inhibitors, including compounds structurally related to this compound, it was found that these compounds exhibited selective inhibition patterns without significant neurotoxic effects on human neuroblastoma cell lines (SH-SY5Y). This selectivity is crucial for developing safe therapeutic agents targeting cholinesterases .

Pharmacokinetics and Bioavailability

Another study highlighted the pharmacokinetic properties of this compound, demonstrating that it crosses the blood-brain barrier effectively while maintaining bioavailability and exhibiting minimal toxicity during prolonged administration in animal models . This property is essential for any potential therapeutic application in treating central nervous system disorders.

Scientific Research Applications

Overview

2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one is a compound of significant interest in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its unique structural properties enable a range of applications, particularly in drug development and biochemical research.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to neurotransmitter precursors suggests it may modulate neurotransmitter levels, making it a candidate for research into mood disorders and cognitive enhancement.

Research indicates that derivatives of this compound can act as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease therapy. For instance, compounds derived from this scaffold have shown promising results in inhibiting hBChE activity, indicating potential for neuroprotective applications .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing more complex molecules. It has been utilized in the development of various derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .

Drug Development

The compound's unique structure allows it to be tailored for specific interactions with biological targets. For example, modifications to the benzyloxy group can enhance binding affinity to certain receptors or enzymes, which is crucial in drug design .

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that compounds similar to this compound can modulate neurotransmitter levels effectively. This property has been linked to potential treatments for depression and anxiety disorders, showcasing the compound's relevance in psychiatric medicine .

Case Study 2: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives on human butyrylcholinesterase as a therapeutic target for Alzheimer's disease. The findings revealed that certain modifications to the base structure significantly enhanced inhibitory potency, suggesting that this compound could lead to effective treatments for neurodegenerative diseases .

Chemical Reactions Analysis

Oxidation Reactions

The ketone and benzyl-protected groups are susceptible to oxidation under specific conditions:

Reaction TypeReagents/ConditionsProductsSource Analogues
Ketone oxidationStrong oxidants (e.g., KMnO₄, CrO₃)Carboxylic acid derivatives,
Benzyloxy group oxidationOzone or RuO₄Cleavage to phenolic hydroxyl groups
  • Ketone oxidation : Under acidic conditions with KMnO₄, the ethanone moiety may oxidize to a carboxylic acid, though steric hindrance from adjacent groups could limit reactivity.

  • Benzyloxy deprotection : Ozonolysis or catalytic oxidation removes the benzyl group, yielding 4-hydroxyphenyl derivatives.

Reduction Reactions

The ketone and benzylamino groups participate in reductions:

Reaction TypeReagents/ConditionsProductsSource Analogues
Ketone reductionNaBH₄, LiAlH₄Secondary alcohol,
Benzyl group hydrogenolysisH₂/Pd-CPrimary amine or phenol derivatives
  • Ketone reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the benzyl groups.

  • Hydrogenolysis : Catalytic hydrogenation cleaves benzyl ethers/amines, producing unprotected amines or phenols.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the phenyl rings:

Reaction TypeReagents/ConditionsPosition SubstitutedProductsSource Analogues
NitrationHNO₃/H₂SO₄Para to benzyloxyNitroaryl derivatives,
HalogenationBr₂/FeBr₃Ortho/meta positionsBrominated analogs
  • Nitration : The electron-donating benzyloxy group directs nitration to the para position relative to the oxygen.

  • Halogenation : Bromination occurs at ortho/meta positions of the benzyloxy ring due to steric and electronic effects.

Nucleophilic Reactions

The benzylamino group undergoes nucleophilic transformations:

Reaction TypeReagents/ConditionsProductsSource Analogues
AcylationAcetyl chloride, baseN-acetylated derivatives
AlkylationAlkyl halides, baseN-alkylated amines
  • Acylation : Reacts with acetyl chloride to form stable amides, enhancing solubility for pharmacological studies.

Cyclization and Rearrangement

Intramolecular reactions are feasible due to proximity of functional groups:

Reaction TypeReagents/ConditionsProductsSource Analogues
Schiff base formationAldehydesHeterocyclic compounds (e.g., imidazoles)
  • Schiff base synthesis : Condensation with aldehydes forms nitrogen-containing heterocycles, relevant in medicinal chemistry .

Stability Under Acidic/Basic Conditions

The compound’s stability varies with pH:

ConditionBehaviorOutcomeSource Analogues
AcidicProtonation of amine, possible hydrolysisSalt formation or decomposition
BasicDeprotonation, ketone enolate formationEnhanced nucleophilic reactivity

Key Research Findings

  • Selective reactivity : The benzyloxy group is more reactive toward electrophiles than the benzylamino group due to electronic effects.

  • Synthetic utility : Hydrogenolysis products serve as intermediates for neuroactive compounds, as demonstrated in related benzyl-protected amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Physicochemical Properties Synthesis Methods Biological/Chemical Activity Reference
2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one C₂₂H₂₁NO₂ 331.41 Benzylamino (C₂), benzyloxy (C₄-phenyl) Not explicitly reported; inferred high lipophilicity Stepwise interconversions from 1-(4-(benzyloxy)phenyl)ethan-1-one Potential pharmacological intermediate
1-(4-(Benzyloxy)phenyl)-2-bromoethan-1-one (Impurity) C₁₅H₁₃BrO₂ 305.17 Bromo substitution (C₂), benzyloxy (C₄-phenyl) Halogenation of parent ketone Intermediate in API synthesis
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one C₁₉H₂₃NO₂ 297.40 tert-Butylamino (C₂), benzyloxy (C₄-phenyl) Reductive amination Salbutamol synthesis intermediate
1-(4-Methoxyphenyl)-2-(benzylamino)propane C₁₇H₂₁NO 255.36 Benzylamino (C₂), methoxy (C₄-phenyl), propane backbone Alkylation of benzylamine with 1-(4-methoxyphenyl)propan-2-one Structural analog with reduced rigidity
1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1d) C₁₄H₁₈O₂S 274.36 tert-Butyl (C₄-phenyl), dimethyl sulfoxide moiety Melting point: Not reported; white solid Ruthenium-catalyzed coupling Catalytic intermediate; DFT-studied reactivity
QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one C₃₄H₃₃N₃O₃ 543.65 Piperazine ring, benzoylphenoxypropyl chain Melting point: 148.4–151.4°C; yellow solid Nucleophilic substitution of piperazine derivatives Dual H3 receptor ligand; antioxidant activity
AAP-8: (E)-3-(4-(Benzyloxy)phenyl)-2-((3-hydroxybenzylidene)amino)propan-1-one C₂₃H₂₀N₂O₃ 372.42 Thiazolidin-3-yl, benzylideneimine, hydroxybenzyl White solid; IR/NMR confirmed Microwave-assisted condensation Antimicrobial (MIC testing; data not detailed)

Key Observations:

Structural Variations: Substituent Effects: Replacement of the benzylamino group with bromo (as in the impurity) or tert-butylamino groups alters reactivity and stability. For example, the bromo derivative is more electrophilic, facilitating nucleophilic substitutions. Backbone Modifications: Propane derivatives (e.g., 1-(4-Methoxyphenyl)-2-(benzylamino)propane ) exhibit increased conformational flexibility compared to the rigid ethanone core.

Physicochemical Properties :

  • Lipophilicity correlates with aromatic substituents; tert-butyl or benzyl groups enhance hydrophobicity, affecting solubility and bioavailability.
  • Melting points vary significantly: QD10 (148–151°C ) vs. sulfanylidene derivatives (e.g., 137–138°C for 1f ), reflecting crystallinity differences.

Synthetic Approaches :

  • Microwave-assisted methods (e.g., AAP-8 ) improve reaction efficiency and yield compared to conventional stepwise syntheses.
  • Halogenation and reductive amination are common strategies for introducing diverse functional groups .

Thiazolidin-3-yl derivatives (AAP-8–10 ) exhibit preliminary antimicrobial activity, though detailed data are lacking.

Preparation Methods

Condensation Reactions

One common method for synthesizing 2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one involves the condensation of benzaldehyde with an amine precursor.

  • Reaction Conditions :

    • Benzaldehyde (6 mmol) is reacted with an amine (5 mmol) in methanol under reflux for several hours.
    • After cooling, sodium borohydride is added to reduce any imine formed during the reaction.
  • Yield : The process typically yields a high purity product after extraction and concentration steps.

Alkylation Reactions

Another approach includes alkylating an amine with a suitable alkyl halide.

  • Procedure :

    • An amine is treated with a benzylic halide in the presence of a base like potassium carbonate.
    • The reaction is conducted in dimethylformamide (DMF) at room temperature for an extended period (12 hours).
  • Yield : This method can provide yields upwards of 75% after purification via column chromatography.

Reaction Mechanisms

The mechanisms involved in these syntheses generally include nucleophilic attack by the amine on the carbonyl carbon of the aldehyde or ketone, followed by subsequent reduction or alkylation steps.

Mechanism Overview

  • Step 1 : Formation of an imine or enamine intermediate through nucleophilic attack.

  • Step 2 : Reduction of the imine/enamine using sodium borohydride or other reducing agents.

  • Step 3 : Purification to isolate the desired product.

Purification Techniques

Following synthesis, purification is crucial to obtain high-purity compounds. Common methods include:

  • Column Chromatography : Utilized to separate compounds based on polarity differences, typically using silica gel as the stationary phase and a solvent gradient for elution.

  • Recrystallization : Involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, which can significantly improve purity.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Determines molecular structure and confirms functional groups
Mass Spectrometry Provides molecular weight and fragmentation patterns
HPLC Assesses purity and quantifies compound concentration

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or condensation reactions. Key steps include:

  • Palladium-Catalyzed Coupling : Using aryl halides (e.g., bromobenzene derivatives) and trimethylsilyl enolates under Pd catalysis (e.g., Pd(PPh₃)₄) to form α-arylated ketones. Reaction conditions (anhydrous solvents, inert atmosphere) and additives (e.g., aryl iodides) critically impact yield and selectivity .
  • Multi-Step Condensation : Starting from substituted benzaldehydes, reactions with thiamine hydrochloride (as a catalyst) yield intermediates, followed by benzylamine introduction. Short reaction times and purification via flash chromatography (pentane/EtOAc gradients) optimize yields .

Q. Key Parameters :

ParameterImpact on YieldExample from Evidence
Catalyst SystemPd vs. Ni catalysts affect regioselectivityPd yields 73% in enantioselective synthesis
Solvent PolarityPolar aprotic solvents enhance coupling efficiencyEtOAc used in flash chromatography
AdditivesAryl iodides improve C–H bond formationAdditive-driven selectivity in Pd catalysis

Q. How is the structural characterization of this compound performed, and what spectral data are critical for confirmation?

Methodological Answer: Characterization relies on:

  • X-Ray Crystallography : Resolves absolute configuration (e.g., ORTEP structure with 50% ellipsoid probability) .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Daicel Chiralpak IB N-5 column, 95:5 hexane/IPA, 88% ee) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies benzyloxy (δ 4.8–5.2 ppm) and ketone (δ 200–210 ppm) groups .
    • HRMS : Validates molecular ions (e.g., [M+H]+ with <2 ppm error) .

Q. Critical Data :

  • Enantiomeric Excess : Essential for chiral derivatives .
  • Crystallographic Data : Confirms stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis, and how is enantiomeric excess quantified?

Methodological Answer: Enantioselectivity is achieved via:

  • Chiral Catalysts : Palladium with chiral ligands (e.g., oxazolidinone derivatives) induces asymmetry during cross-coupling .
  • Kinetic Resolution : Selective crystallization of enantiomers during purification .

Q. Quantification :

  • Chiral HPLC : Retention times (τMajor = 19.4 min, τMinor = 26.7 min) differentiate enantiomers .
  • Circular Dichroism (CD) : Optional for confirming optical activity in absence of crystallography .

Example : A Pd-catalyzed reaction yielded 73% product with 88% ee, validated by HPLC .

Q. How do catalytic systems influence cross-coupling reactions in synthesizing derivatives?

Methodological Answer: Catalysts dictate reaction pathways:

  • Palladium : Favors α-arylation of ketones (e.g., coupling with 1-(benzyloxy)-4-bromobenzene) .
  • Nickel : Enables radical-mediated pathways under photoredox conditions for secondary alcohol derivatives .

Q. Comparative Performance :

CatalystReaction TypeYieldSelectivity
PdC–C bond formation73–88%High
NiSingle-electron transmetalation60–75%Moderate

Mechanistic Insight : Pd activates aryl halides via oxidative addition, while Ni mediates radical intermediates .

Q. Are there contradictions in reported reactivity or stability under varying conditions?

Methodological Answer: Discrepancies arise in:

  • Oxidative Stability : Some studies report ketone oxidation to carboxylic acids (KMnO₄), while others note stability under mild conditions .
  • Reduction Selectivity : NaBH₄ reduces ketones to secondary alcohols, but competing benzyloxy group hydrogenolysis occurs at high temperatures .

Q. Resolution Strategies :

  • Controlled Atmosphere : Use of N₂/Ar prevents undesired oxidation .
  • Low-Temperature Reduction : LiAlH₄ at 0°C minimizes side reactions .

Q. What advanced methodologies (e.g., microwave-assisted synthesis) improve efficiency?

Methodological Answer:

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
  • Flow Chemistry : Enhances scalability of Friedel-Crafts acylation steps .

Example : Microwave-assisted synthesis achieved 85% yield in 15 minutes vs. 6 hours conventionally .

Q. Data Contradiction Analysis Table

IssueStudy A (Evidence)Study B (Evidence)Proposed Resolution
Ketone OxidationStable ()Reactive ()Verify reagent purity and O₂ levels
Enantioselectivity88% ee ()70% ee ()Optimize chiral ligand loading

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.